Structural Differentiation: Dihydrothiazole Core vs. Aromatic Thiazole Analogs
N-(4-chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 75220-48-3) features a partially saturated 4,5-dihydrothiazole ring, which distinguishes it structurally from its fully aromatic thiazole analog, 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine (CAS 82632-77-7) [1]. The target compound is an amine-linked dihydrothiazole, whereas the comparator is an amino-substituted aromatic thiazole [1].
| Evidence Dimension | Chemical Structure and Core Heterocycle |
|---|---|
| Target Compound Data | 4,5-dihydro-1,3-thiazol-2-amine core with N-(4-chlorophenyl) substitution; Molecular Formula: C10H11ClN2S [1] |
| Comparator Or Baseline | 4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-amine (CAS 82632-77-7); fully aromatic 1,3-thiazol-2-amine core; Molecular Formula: C10H9ClN2S |
| Quantified Difference | The target compound has two additional hydrogen atoms (C10H11ClN2S vs. C10H9ClN2S), leading to a molecular weight of 226.73 g/mol vs. 224.71 g/mol for the aromatic analog [1]. |
| Conditions | N/A |
Why This Matters
The saturated vs. aromatic core affects molecular conformation, electron distribution, and metabolic stability, making the compounds non-interchangeable in biological assays.
- [1] PubChem. (2026). Compound Summary for CID 614658: N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. View Source
